Anthracene-2,3-dione

Catalog No.
S14987817
CAS No.
86392-52-1
M.F
C14H8O2
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracene-2,3-dione

CAS Number

86392-52-1

Product Name

Anthracene-2,3-dione

IUPAC Name

anthracene-2,3-dione

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C14H8O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H

InChI Key

RSAFJKGIUBIAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CC(=O)C(=O)C=C3C=C2C=C1

Anthracene-2,3-dione, also known as anthraquinone, is an aromatic organic compound with the molecular formula C14H8O2C_{14}H_{8}O_{2}. It features two carbonyl (keto) groups located at the 9 and 10 positions of the anthracene structure, making it a derivative of anthracene. This compound is characterized by its yellow crystalline appearance and is poorly soluble in water but can dissolve in organic solvents like ethanol when heated. Anthracene-2,3-dione is notable for its applications in various industrial processes, particularly in the production of dyes and as a redox catalyst in papermaking .

  • Hydrogenation: This reaction converts anthracene-2,3-dione into dihydroanthraquinone (anthrahydroquinone).
  • Reduction: When treated with copper, it reduces to anthrone.
  • Sulfonation: Treatment with sulfuric acid yields anthraquinone-1-sulfonic acid, which can further react to form 1-chloroanthraquinone upon reaction with sodium chlorate.
  • Diels-Alder Reactions: Anthracene derivatives are often involved in Diels-Alder reactions, which are useful for synthesizing complex cyclic structures .

Anthracene-2,3-dione exhibits various biological activities. It has been studied for its potential as an antitumor agent and has shown cytotoxic effects against certain cancer cell lines. The compound's mechanism of action may involve the generation of reactive oxygen species, leading to oxidative stress in cancer cells. Furthermore, some derivatives have demonstrated antibacterial properties and are being explored for their use in treating infections .

Several methods exist for synthesizing anthracene-2,3-dione:

  • Oxidation of Anthracene: Using chromium(VI) as an oxidant is a common method.
  • Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride.
  • Diels-Alder Reaction: This method employs naphthoquinone and butadiene followed by oxidative dehydrogenation.
  • Rickert–Alder Reaction: A retro-Diels–Alder reaction that can yield anthracene derivatives .

Anthracene-2,3-dione has diverse applications:

  • Papermaking: It serves as a digester additive in alkaline pulping processes, enhancing cellulose degradation and improving pulp yield.
  • Dyes: Used extensively as a precursor for various dyes due to its chromophoric properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Organic Electronics: Employed in organic light-emitting diodes and other electronic materials due to its electronic properties .

Studies on the interactions of anthracene-2,3-dione with biological macromolecules have revealed insights into its mechanism of action. For example:

  • Interaction with DNA has been studied to understand its potential mutagenic effects.
  • Protein binding studies indicate that it may influence cellular pathways related to drug metabolism and detoxification.
  • Its role as a redox catalyst suggests interactions with polysaccharides during pulping processes, impacting lignin degradation .

Anthracene-2,3-dione shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey FeaturesUnique Aspects
AnthroneDihydro derivativeReduced form of anthracene-2,3-dioneLess reactive than anthracene-2,3-dione
9,10-AnthraquinoneIsomerCommonly used in dye productionMost studied isomer with extensive applications
1,4-AnthraquinoneIsomerDifferent positioning of carbonyl groupsLess common than 9,10-anthraquinone
PhenanthrenePolycyclic aromatic hydrocarbonNo carbonyl groups; similar frameworkLacks functional groups that confer reactivity

Anthracene-2,3-dione stands out due to its dual carbonyl functionality that imparts unique chemical reactivity and biological activity compared to these similar compounds .

The study of anthracene derivatives dates to 1840, when Laurent first synthesized anthraquinone via anthracene oxidation. Early work prioritized the 9,10-anthraquinone isomer due to its natural abundance in plants like Rheum ribes and industrial utility in dye production. The 2,3-dione variant remained underexplored until advances in regioselective bromination and cyclization techniques enabled targeted synthesis of less stable isomers. For instance, direct bromination of 9,10-dibromoanthracene was shown to yield hexabromo intermediates that could be selectively dehydrohalogenated to access 2,3-substituted derivatives. This methodological progress, coupled with computational studies revealing the thermodynamic instability of 2,3-anthraquinone relative to 9,10-anthraquinone, spurred renewed interest in its electronic properties and synthetic applicability.

Positional Isomerism and Functional Group Dynamics in Anthraquinone Systems

Positional isomerism in anthraquinones profoundly influences their chemical behavior. Density functional theory (DFT) calculations demonstrate that 2,3-anthraquinone exhibits a 28.5 kJ/mol higher energy than the 9,10-isomer due to reduced resonance stabilization. The non-planar arrangement of the 2,3-diketone groups disrupts conjugation across the central benzene ring, as evidenced by X-ray crystallography data showing a 12° dihedral angle between the quinone and adjacent rings in 2,3-anthracenedione. This structural distortion enhances electrophilicity at the carbonyl carbons, making the compound reactive toward nucleophilic additions at positions 1 and 4. Comparative analysis of frontier molecular orbitals reveals a 0.3 eV reduction in the HOMO-LUMO gap for 2,3-anthraquinone compared to 9,10-anthraquinone, suggesting improved charge transport properties in materials applications.

Table 1: Comparative Properties of Anthracene-2,3-dione and 9,10-Anthraquinone

PropertyAnthracene-2,3-dione9,10-Anthraquinone
Molecular FormulaC₁₄H₈O₂C₁₄H₈O₂
Exact Mass (Da)208.052208.052
Melting Point (°C)285–287 (decomp.)286
HOMO-LUMO Gap (eV)3.13.4
Resonance Energy (kJ/mol)142.3170.8

Data compiled from

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

208.052429494 g/mol

Monoisotopic Mass

208.052429494 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-11

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